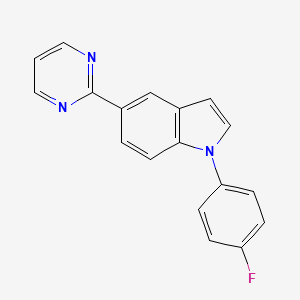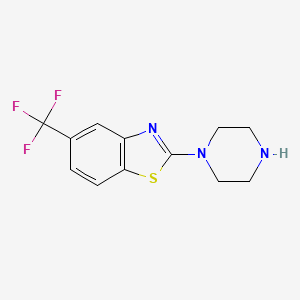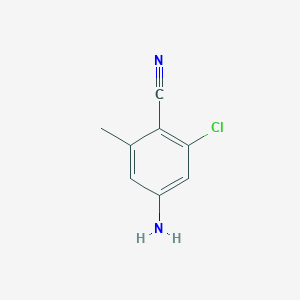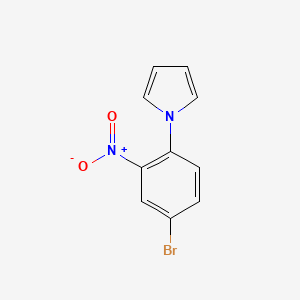
1-(4-Bromo-2-nitrophenyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-nitrophenyl)pyrrole is a heterocyclic aromatic compound that features a pyrrole ring substituted with a 4-bromo-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-nitrophenyl)pyrrole typically involves the bromination of 1-(4-nitrophenyl)-2-formylpyrrole. The reaction is carried out using bromine in chloroform without a catalyst, yielding 5-bromo and 4,5-dibromo derivatives. In the presence of excess aluminum chloride, 4-bromo-1-(4-nitrophenyl)-2-formylpyrrole is formed .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of brominating agents and appropriate solvents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-nitrophenyl)pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Bromination: Bromine in chloroform.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Substitution: Various substituted pyrroles.
Reduction: 1-(4-Bromo-2-aminophenyl)pyrrole.
Oxidation: Oxidized derivatives of the pyrrole ring.
Scientific Research Applications
1-(4-Bromo-2-nitrophenyl)pyrrole has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-nitrophenyl)pyrrole is primarily based on its ability to undergo various chemical reactions. The bromine and nitro groups play a crucial role in its reactivity, allowing it to participate in substitution, reduction, and oxidation reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile compound in chemical research.
Comparison with Similar Compounds
1-(4-Nitrophenyl)pyrrole-2-carbaldehyde: Similar structure but lacks the bromine atom.
2-Cyano-1-(4-nitrophenyl)pyrrole: Contains a cyano group instead of a bromine atom.
Uniqueness: 1-(4-Bromo-2-nitrophenyl)pyrrole is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H7BrN2O2 |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
1-(4-bromo-2-nitrophenyl)pyrrole |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h1-7H |
InChI Key |
CRVCVZKEHMLGRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


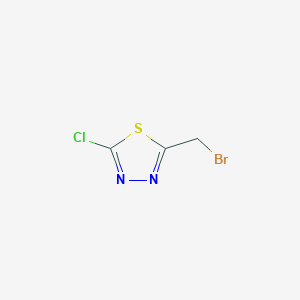

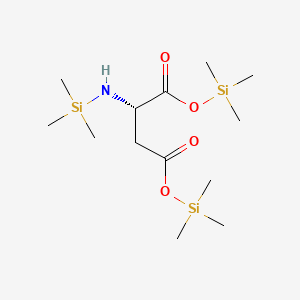
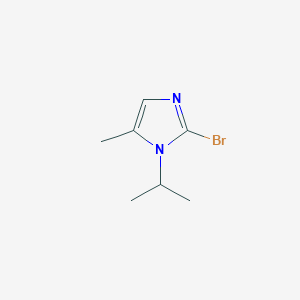
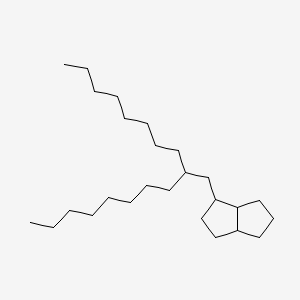

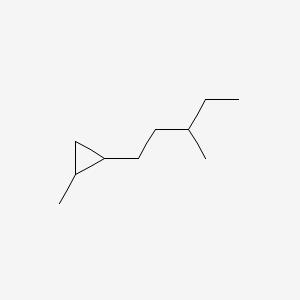
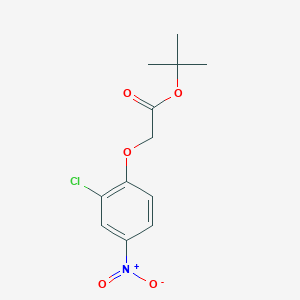
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)
![3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one](/img/structure/B13938041.png)
